
3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one is a complex organic compound that combines the structural features of a coumarin, a triazole, and an aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one typically involves a multi-step process:
Formation of the Coumarin Core: The coumarin core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Azide-Alkyne Cycloaddition: The triazole ring is formed through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This step involves the reaction of an azide-functionalized coumarin with an alkyne-functionalized aniline derivative.
Reduction of Nitro Group: If the starting aniline derivative contains a nitro group, it can be reduced to an amino group using common reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also improve scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the inherent fluorescence of the coumarin moiety. It can be used to label biomolecules and track their interactions in live cells.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. The triazole ring is known for its bioactivity, and the compound may exhibit antimicrobial, anticancer, or anti-inflammatory effects.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Wirkmechanismus
The mechanism of action of 3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can be crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-(4-Nitrophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one: Similar structure but with a nitro group instead of an amino group.
3-(4-(4-Hydroxyphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one: Contains a hydroxy group instead of an amino group.
3-(4-(4-Methylphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one: Contains a methyl group instead of an amino group.
Uniqueness
The presence of the amino group in 3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one makes it unique compared to its analogs. The amino group can participate in additional hydrogen bonding and can be further modified to introduce other functional groups, enhancing its versatility in various applications.
This compound’s combination of a coumarin, a triazole, and an aniline derivative makes it a valuable molecule for research and industrial applications, offering a wide range of chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C17H12N4O2 |
|---|---|
Molekulargewicht |
304.30 g/mol |
IUPAC-Name |
3-[4-(4-aminophenyl)triazol-1-yl]chromen-2-one |
InChI |
InChI=1S/C17H12N4O2/c18-13-7-5-11(6-8-13)14-10-21(20-19-14)15-9-12-3-1-2-4-16(12)23-17(15)22/h1-10H,18H2 |
InChI-Schlüssel |
JIPFEFDSTNRFOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)N3C=C(N=N3)C4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


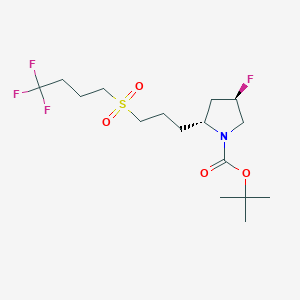
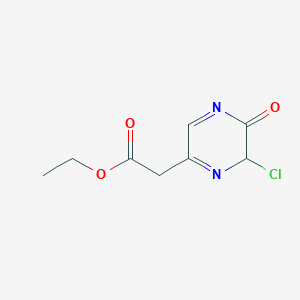
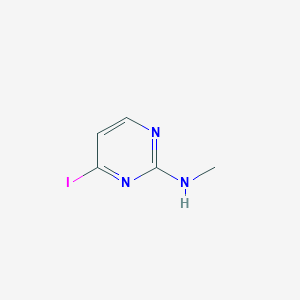
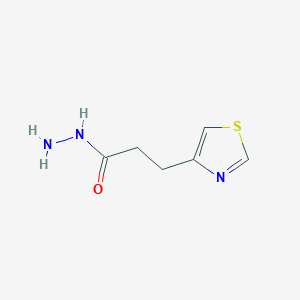

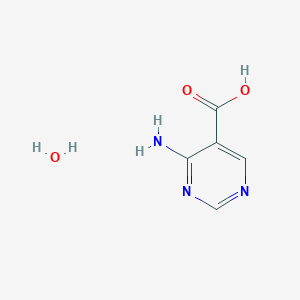
![2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12955708.png)
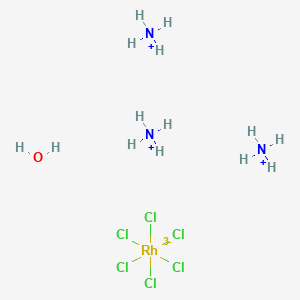

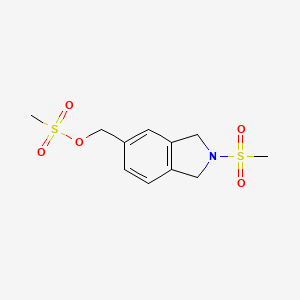


![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)

